Molecular weight and structure of N-(4-biphenylyl)-2-chloroacetamide
Molecular weight and structure of N-(4-biphenylyl)-2-chloroacetamide
An In-depth Technical Guide to the Molecular Weight and Structure of N-(4-biphenylyl)-2-chloroacetamide
Introduction
N-(4-biphenylyl)-2-chloroacetamide, a member of the N-aryl-2-chloroacetamide class of compounds, represents a significant scaffold in contemporary chemical and pharmaceutical research. Its structure, featuring a biphenyl moiety linked to a reactive chloroacetamide group, makes it a valuable synthetic intermediate and a pharmacophore of interest. The broader class of α-chloroacetamide derivatives is recognized for a wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide offers a detailed examination of the molecular and structural characteristics of N-(4-biphenylyl)-2-chloroacetamide, providing foundational knowledge for researchers engaged in its synthesis, characterization, and application in drug discovery and development.
Molecular Properties and Structural Identification
The fundamental identity of a chemical compound is established by its molecular formula and weight, alongside unique identifiers that ensure unambiguous referencing in scientific literature and databases. N-(4-biphenylyl)-2-chloroacetamide is precisely defined by these parameters, which are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₂ClNO | [3] |
| Molecular Weight | 245.70 g/mol | [3] |
| CAS Number | 3289-77-8 | [4] |
| IUPAC Name | N-([1,1'-biphenyl]-4-yl)-2-chloroacetamide | [4] |
| InChI Key | IDXDZLUJUXGKJZ-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCl | |
| Physical Form | Solid | [4] |
The structure consists of a central acetamide linker connecting a biphenyl ring system to a reactive chloromethyl group. This arrangement provides a basis for systematic modifications to enhance potency, selectivity, and pharmacokinetic profiles in drug design.[1]
Caption: Chemical structure of N-(4-biphenylyl)-2-chloroacetamide.
Synthetic Methodology
The synthesis of N-(4-biphenylyl)-2-chloroacetamide is typically achieved through the acylation of 4-aminobiphenyl. This nucleophilic acyl substitution reaction is a robust and well-established method for forming amide bonds. The causality behind this choice of reaction is the high reactivity of the acid chloride (chloroacetyl chloride) toward the primary amine (4-aminobiphenyl), leading to an efficient and often high-yielding transformation.
Experimental Protocol: Synthesis via Acylation
This protocol describes a general method for the synthesis of N-aryl acetamides, adapted for N-(4-biphenylyl)-2-chloroacetamide.[5]
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Reactant Preparation: In a round-bottom flask, dissolve 4-aminobiphenyl (1 equivalent) in a suitable aprotic solvent such as dioxane or dichloromethane (DCM).[5][6] The choice of an aprotic solvent is critical to prevent unwanted side reactions with the highly reactive chloroacetyl chloride.
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Base Addition: Add a tertiary amine base, such as triethylamine (Et₃N) (1 equivalent), to the solution.[5] The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Acylation: Cool the mixture in an ice bath. Add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution. Maintaining a low temperature is essential to control the exothermic nature of the reaction.
-
Reaction Progression: Allow the reaction to stir at room temperature for several hours (typically 3-13 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[5][6]
-
Workup and Purification: Upon completion, the reaction mixture is typically washed with water to remove the triethylamine hydrochloride salt and any excess base. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield pure N-(4-biphenylyl)-2-chloroacetamide.
Caption: Workflow for the synthesis of N-(4-biphenylyl)-2-chloroacetamide.
Structural and Molecular Weight Characterization
The identity and purity of the synthesized N-(4-biphenylyl)-2-chloroacetamide must be rigorously confirmed using a suite of analytical techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system of characterization.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For N-(4-biphenylyl)-2-chloroacetamide, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its elemental composition.
-
Expected Result: In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed. Given the isotopic abundance of Chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern is expected.
-
Data Interpretation: The presence of two major peaks separated by approximately 2 m/z units in a ~3:1 ratio is a hallmark of a monochlorinated compound, providing strong evidence for the structure.[7]
| Ion | Formula | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |
| [M+H]⁺ | [C₁₄H₁₃ClNO]⁺ | 246.0680 | 248.0651 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton environment.
-
Aromatic Protons (Biphenyl): A complex series of multiplets would be expected in the aromatic region (~7.3-7.8 ppm) corresponding to the 9 protons of the biphenyl group.
-
Amide Proton (-NH-): A broad singlet is anticipated, typically downfield (~8.0-9.5 ppm), due to the deshielding effect of the adjacent carbonyl group. Its chemical shift can be concentration and solvent dependent.
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Methylene Protons (-CH₂Cl): A sharp singlet would appear around 4.0-4.5 ppm.[8] The significant downfield shift from a typical alkyl proton is caused by the strong electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl group.[8]
-
-
¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments.
-
Carbonyl Carbon (-C=O): A signal in the range of 165-170 ppm.
-
Biphenyl Carbons: Multiple signals in the aromatic region (120-145 ppm).
-
Methylene Carbon (-CH₂Cl): A signal around 40-45 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: A sharp to medium absorption band around 3300-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.
-
C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.
Caption: Workflow for the analytical characterization of the compound.
Conclusion
N-(4-biphenylyl)-2-chloroacetamide is a well-defined molecule whose molecular weight and structure are readily confirmed through standard analytical methodologies. Its synthesis is straightforward, relying on fundamental organic reactions. As a versatile chemical building block, it holds considerable potential for the development of novel therapeutic agents, making a thorough understanding of its core properties essential for researchers in medicinal chemistry and drug development. The combination of mass spectrometry, NMR, and IR spectroscopy provides a robust and self-validating framework for its unequivocal identification and quality control.
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